molecular formula C12H17NOS B8334203 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine

1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine

Cat. No.: B8334203
M. Wt: 223.34 g/mol
InChI Key: IWKMFCMYQDKOGP-UHFFFAOYSA-N
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Description

1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine is a heterocyclic compound that features a unique combination of a thienopyran ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienopyran derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thienopyran ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrrolidines.

Scientific Research Applications

1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-4H-thieno[3,2-c]pyran
  • 4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran
  • 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran

Uniqueness

1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine is unique due to its specific combination of a thienopyran ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)pyrrolidine

InChI

InChI=1S/C12H17NOS/c1-2-6-13(5-1)9-11-10-4-8-15-12(10)3-7-14-11/h4,8,11H,1-3,5-7,9H2

InChI Key

IWKMFCMYQDKOGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C3=C(CCO2)SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(chloromethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran (1 g, 5.305 mmol, 1 eq), pyrrolidine (11.3 g, 159.1 mmol, 30 eq) and NaI (50 mg) in DMF (50 mL) in a sealed tube was stirred at 130° C. for 6 hr. The reaction mixture was cooled and poured into H2O and the pH was adjusted to ˜2 with 2N HCl. The resulting solution was washed with EtOAc. The aqueous layer was then adjusted to pH 9-10 and extracted with EtOAc. The EtOAc layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The resulting crude product was purified by preparative HPLC. After removal of organic volatiles of the collected HPLC fractions, the pH of remaining aqueous phase was adjusted to ˜8 with saturated Na2CO3 solution. The aqueous solution was extracted with EtOAc (3 times). The combined EtOAc extract was washed with brine, dried with Na2SO4, and concentrated to give the desired product.
Name
4-(chloromethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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